

# Physical and chemical properties of 3-Amino-6-(trifluoromethyl)picolinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

## Compound of Interest

Compound Name:	3-Amino-6-(trifluoromethyl)picolinonitrile
Cat. No.:	B1398625

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An In-Depth Technical Guide to **3-Amino-6-(trifluoromethyl)picolinonitrile** (CAS: 946594-89-4)

## Executive Summary

This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of **3-Amino-6-(trifluoromethyl)picolinonitrile**. As a key heterocyclic building block, this compound is of significant interest to researchers in medicinal chemistry and drug development. The strategic placement of an amino, a nitrile, and a trifluoromethyl group on the picoline framework imparts a unique reactivity profile, making it a valuable precursor for the synthesis of complex pharmaceutical agents. This document details its fundamental properties, expected chemical behavior, representative synthetic and analytical protocols, and critical safety information, designed to equip scientists with the knowledge required for its effective application.

## Molecular Identity and Physicochemical Properties

The foundational step in utilizing any chemical compound is a thorough understanding of its basic identity and physical characteristics. These properties govern its handling, solubility, and behavior in various experimental settings.

## Nomenclature and Chemical Identifiers

A consistent and unambiguous identification is critical for regulatory compliance, procurement, and scientific communication.

Identifier	Value
IUPAC Name	3-amino-6-(trifluoromethyl)pyridine-2-carbonitrile <a href="#">[1]</a> <a href="#">[2]</a>
Synonyms	3-Amino-6-(trifluoromethyl)picolinonitrile <a href="#">[1]</a>
CAS Number	946594-89-4 <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Molecular Formula	C <sub>7</sub> H <sub>4</sub> F <sub>3</sub> N <sub>3</sub> <a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Molecular Weight	187.12 g/mol <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[4]</a>
InChI Key	SNDIVORLLWTSEF-UHFFFAOYSA-N <a href="#">[1]</a> <a href="#">[2]</a>

## Core Physical Properties

These properties are essential for designing experimental conditions, such as choosing appropriate solvents and predicting the compound's state.

Property	Value / Observation
Appearance	Reported as a solid, ranging from white or off-white to gray or brown powder <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a>
Physical State	Solid at room temperature <a href="#">[3]</a> <a href="#">[4]</a>
Melting Point	Specific data is not widely published; requires experimental determination <a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Boiling Point	Data not available <a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Solubility	Low estimated solubility in water. Likely soluble in common organic solvents such as dichloromethane <a href="#">[4]</a> <a href="#">[5]</a>

## Structural Representation

The molecule's structure is the ultimate determinant of its properties and reactivity.

Caption: 2D structure of **3-Amino-6-(trifluoromethyl)picolinonitrile**.

## Chemical Profile and Reactivity

The synthetic utility of this compound stems from the interplay of its three distinct functional groups. Understanding their individual and collective electronic effects is key to predicting its behavior in chemical reactions.

## Functional Group Analysis: The Trifecta of Reactivity

- Amino Group (-NH<sub>2</sub>): Positioned at C3, this primary amine is a potent nucleophile and a weak base. Its presence allows for a wide range of derivatizations, including diazotization followed by Sandmeyer reactions, acylation to form amides, and participation in various coupling reactions to build more complex molecular scaffolds.[6]
- Trifluoromethyl Group (-CF<sub>3</sub>): Located at C6, this group is a powerful electron-withdrawing moiety. Its primary role in a drug development context is to enhance key pharmacokinetic properties. It can increase lipophilicity, which aids in membrane permeability, and improve metabolic stability by blocking potential sites of oxidative metabolism by cytochrome P450 enzymes.[6][7][8]
- Nitrile Group (-CN): The nitrile at C2 is an electrophilic center that can undergo nucleophilic addition. It can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine, providing further avenues for synthetic diversification.[6][7]

## Expected Reactivity and Synthetic Utility

The pyridine ring is electron-deficient, a state that is significantly amplified by the presence of both the nitrile and trifluoromethyl groups. This electronic nature makes the ring susceptible to nucleophilic aromatic substitution, particularly if a leaving group were present. The amino group, being an activating group, directs electrophilic substitution, although the overall electron-poor nature of the ring makes such reactions challenging. The most synthetically valuable reactions involve transformations of the existing functional groups, making this compound an excellent starting material rather than a passive scaffold.

## Stability and Storage Recommendations

The compound is generally stable under normal laboratory conditions.[\[4\]](#) However, its reactivity profile suggests sensitivity towards strong acids, bases, and potent oxidizing agents, which could lead to degradation.[\[6\]](#)

Storage Protocol:

- Condition: Store in a cool, dry, and well-ventilated area.[\[4\]](#) Many suppliers recommend refrigerated storage between 2-8 °C.[\[3\]](#)
- Container: Keep in a tightly sealed container to prevent moisture absorption and contamination.[\[4\]](#)
- Incompatibilities: Segregate from strong oxidizing agents, strong acids, and strong bases.[\[4\]](#)

## Methodologies for Synthesis and Characterization

A robust and reproducible synthesis, coupled with unambiguous characterization, forms the bedrock of any research involving a novel or specialized chemical.

## Representative Synthetic Protocol: Reduction of a Nitro Precursor

While multiple synthetic routes may exist, a common and reliable method for introducing an amino group onto an aromatic ring is through the reduction of a nitro-group precursor. This method is well-established and utilizes readily available and cost-effective reagents. The following protocol is based on a similar transformation reported for a structural isomer and represents a plausible and field-proven approach.[\[9\]](#)

Objective: To synthesize **3-Amino-6-(trifluoromethyl)picolinonitrile** from 3-Nitro-6-(trifluoromethyl)picolinonitrile.

Materials:

- 3-Nitro-6-(trifluoromethyl)picolinonitrile
- Iron powder (Fe), fine grade

- Ethyl acetate (EtOAc)
- Glacial acetic acid (AcOH)
- Celite® or diatomaceous earth
- Saturated sodium bicarbonate (NaHCO<sub>3</sub>) solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>) or sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>)
- Reaction flask, condenser, magnetic stirrer, heating mantle
- Filtration apparatus (Büchner funnel)

#### Step-by-Step Methodology:

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, suspend the starting material, 3-Nitro-6-(trifluoromethyl)picolinonitrile (1.0 eq), in a 4:1 mixture of ethyl acetate and acetic acid.
- Reagent Addition: Add iron powder (approx. 4.5 eq) to the suspension. The addition may be portion-wise to control any initial exotherm.
- Reaction Execution: Heat the mixture to a gentle reflux (approximately 65-75 °C) and maintain for 12-16 hours. The progress can be monitored by Thin Layer Chromatography (TLC), looking for the consumption of the starting material.
- Work-up - Filtration: After cooling to room temperature, dilute the reaction mixture with additional ethyl acetate. Filter the suspension through a pad of Celite® to remove the iron salts and unreacted iron powder. Wash the filter cake thoroughly with ethyl acetate to ensure complete recovery of the product.
- Work-up - Extraction: Transfer the filtrate to a separatory funnel. Carefully wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acetic acid), and finally with brine.

- Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
- Purification: The crude **3-Amino-6-(trifluoromethyl)picolinonitrile** can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes or pentane.[9]

## Workflow for Spectroscopic Characterization

Confirming the identity and purity of the synthesized compound is a non-negotiable step. A multi-technique approach ensures the highest level of confidence.

Caption: Standard workflow for the structural validation of a synthesized compound.

## Expected Spectroscopic Signatures

While experimental data should always be acquired, the expected spectral features can be predicted based on the molecular structure. This serves as a guide for data interpretation.

- <sup>1</sup>H NMR (Proton NMR):
  - Aromatic Region (~7.0-8.5 ppm): Two doublets are expected for the two protons on the pyridine ring. The exact chemical shifts will be influenced by the strong electron-withdrawing effects of the -CF<sub>3</sub> and -CN groups.
  - Amine Protons (~4.0-6.0 ppm): A broad singlet corresponding to the two -NH<sub>2</sub> protons. The chemical shift can vary depending on the solvent and concentration due to hydrogen bonding.
- <sup>13</sup>C NMR (Carbon NMR):
  - Aromatic/Pyridine Carbons (~110-160 ppm): Signals corresponding to the six unique carbons in the pyridine ring and nitrile group.
  - Trifluoromethyl Carbon (~120-130 ppm): A characteristic quartet due to one-bond coupling with the three fluorine atoms (<sup>1</sup>JCF).

- Nitrile Carbon (~115-120 ppm): A signal for the  $-\text{C}\equiv\text{N}$  carbon, which is typically weaker.
- IR (Infrared) Spectroscopy:
  - N-H Stretch ( $3300\text{-}3500\text{ cm}^{-1}$ ): Two distinct sharp-to-medium bands characteristic of a primary amine ( $\text{NH}_2$ ), corresponding to asymmetric and symmetric stretching modes.[10]
  - C≡N Stretch ( $2220\text{-}2260\text{ cm}^{-1}$ ): A sharp, strong absorption band, which is highly diagnostic for the nitrile group.[11]
  - C-F Stretch ( $1000\text{-}1300\text{ cm}^{-1}$ ): Multiple strong, intense bands associated with the stretching vibrations of the C-F bonds in the trifluoromethyl group.
- Mass Spectrometry (MS):
  - Molecular Ion ( $\text{M}^+$ ): The mass spectrum should show a molecular ion peak at an  $\text{m/z}$  value corresponding to the molecular weight (187.12).
  - Nitrogen Rule: As the molecule contains an odd number of nitrogen atoms (three), the nominal molecular weight is an odd number (187), which is a useful diagnostic check.[12] High-resolution mass spectrometry (HRMS) should confirm the elemental composition of  $\text{C}_7\text{H}_4\text{F}_3\text{N}_3$ .

## Applications in Research and Drug Development

The value of **3-Amino-6-(trifluoromethyl)picolinonitrile** is realized in its application as a versatile intermediate.

## Role as a Heterocyclic Building Block

Nitrogen-containing heterocycles are privileged structures in medicinal chemistry, appearing in a vast number of approved drugs.[13] This compound provides a pre-functionalized pyridine core, allowing for rapid diversification and the generation of libraries of novel compounds for biological screening. The presence of the trifluoromethyl group is particularly desirable, as this motif is increasingly incorporated into modern drug candidates.[8][14]

## The Impact of Trifluoromethylation on Pharmacokinetics

The introduction of a  $-CF_3$  group is a well-established strategy in drug design to modulate a molecule's properties.<sup>[8]</sup> It can enhance metabolic stability by blocking sites susceptible to oxidation, increase binding affinity through favorable interactions, and improve membrane permeability by increasing lipophilicity.<sup>[6][7]</sup> Utilizing building blocks like this one allows for the strategic incorporation of this group from the outset of a synthetic campaign.

## Case Study: Intermediate in Pharmaceutical Synthesis

This class of compounds, substituted aminopicolinonitriles, are known intermediates in the synthesis of complex active pharmaceutical ingredients. For instance, related structures are precursors in the synthesis of drugs like Apalutamide, an anti-cancer agent.<sup>[15]</sup> This highlights the industrial relevance and validated utility of such building blocks in the development of life-saving medicines.

## Safety and Handling

Proper handling of any chemical reagent is paramount for ensuring laboratory safety.

## Hazard Identification

This compound is classified as hazardous and should be handled with appropriate care.

Hazard Information	Details
GHS Pictogram	GHS07 (Exclamation Mark) <a href="#">[1]</a> <a href="#">[2]</a>
Signal Word	Warning <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Hazard Statements	H302: Harmful if swallowed. <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> H315: Causes skin irritation. <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> H320: Causes eye irritation. <a href="#">[1]</a> <a href="#">[2]</a> H335: May cause respiratory irritation. <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Precautionary Statements	P261: Avoid breathing dust/fume/gas/mist/vapors/spray. <a href="#">[1]</a> <a href="#">[3]</a> P280: Wear protective gloves/protective clothing/eye protection/face protection. <a href="#">[1]</a> <a href="#">[3]</a> P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. <a href="#">[1]</a> P302+P352: IF ON SKIN: Wash with plenty of water. <a href="#">[1]</a> <a href="#">[2]</a> P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. <a href="#">[1]</a> <a href="#">[3]</a>

## Recommended Handling and PPE Protocol

A self-validating safety system involves always using the correct personal protective equipment (PPE) and engineering controls.

- Engineering Controls: Use in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[\[16\]](#)
- Eye Protection: Wear chemical safety goggles or glasses with side-shields conforming to approved standards (e.g., EN166 in the EU or NIOSH in the US).[\[16\]](#)
- Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile) inspected prior to use. Dispose of contaminated gloves properly.[\[16\]](#)
- Skin and Body Protection: Wear a lab coat. For larger quantities, impervious clothing may be necessary.[\[16\]](#)

- Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. [\[16\]](#)

## Conclusion

**3-Amino-6-(trifluoromethyl)picolinonitrile** is a high-value chemical intermediate whose utility is derived from the unique combination of its functional groups. Its electron-poor pyridine core, modified with a nucleophilic amine, a versatile nitrile, and a pharmacokinetically-enabling trifluoromethyl group, presents a powerful tool for medicinal chemists and drug development professionals. A thorough understanding of its properties, reactivity, and handling requirements, as detailed in this guide, is essential for leveraging its full synthetic potential in a safe and effective manner.

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- To cite this document: BenchChem. [Physical and chemical properties of 3-Amino-6-(trifluoromethyl)picolinonitrile]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1398625#physical-and-chemical-properties-of-3-amino-6-trifluoromethyl-picolinonitrile>]

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